Atosiban
Overview
Description
Mechanism of Action
Target of Action
Atosiban primarily targets the oxytocin receptor . This receptor plays a crucial role in uterine contractions and the onset of labor. This compound acts as an inhibitor of the hormones oxytocin and vasopressin .
Mode of Action
This compound is a synthetic peptide oxytocin antagonist . It resembles oxytocin but has modifications at the 1, 2, 4, and 8 positions . It acts as an antagonist of Gq coupling, which explains the inhibition of the inositol triphosphate pathway thought to be responsible for the effect on uterine contraction . This compound also acts as an agonist of Gi coupling .
Biochemical Pathways
This compound inhibits the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane . This results in a reduced release of intracellular, stored calcium from the sarcoplasmic reticulum of myometrial cells and a reduced influx of Ca2+ from the extracellular space through voltage-gated channels . Additionally, this compound suppresses the oxytocin-mediated release of prostaglandins (PGE2) and inflammatory cytokines .
Pharmacokinetics
The pharmacokinetics of this compound involve a rapid initial decrease in plasma concentrations over a few minutes, followed by a slower decrease with a mean second half-life of 156 ± 51 minutes . The total dose given during a full course of this compound therapy should preferably not exceed 330.75 mg .
Result of Action
This compound reduces the frequency of uterine contractions to delay pre-term birth in adult females and induces uterine quiescence . It has been found to act as a biased ligand at oxytocin receptors . In primary human amniocytes, this compound signals via PTX-sensitive Galphai to activate transcription factor NF-kappaB p65, ERK1/2, and p38 which subsequently drives upregulation of the prostaglandin synthesis enzymes, COX-2 and phospho-cPLA2 and excretion of prostaglandins (PGE2) .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, in the context of frozen-thawed embryo transfer cycles, the combination use of this compound and growth hormone (GH) has been found to potentially improve pregnancy outcomes . The effects of this compound on pregnancy outcomes should be assessed in clinical trials with larger sample sizes .
Biochemical Analysis
Biochemical Properties
Atosiban plays a significant role in biochemical reactions. It is a competitive antagonist of the oxytocin receptor, which is involved in uterine contractions . It interacts with these receptors and inhibits the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It reduces the frequency of uterine contractions, thereby delaying pre-term birth in adult females . This influence on cell function impacts cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It is a synthetic peptide oxytocin antagonist . It resembles oxytocin but has modifications at the 1, 2, 4, and 8 positions . This allows it to bind to oxytocin receptors and inhibit their action, thereby reducing uterine contractions .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its role as an oxytocin antagonist . It interacts with oxytocin receptors, which are part of the G-protein coupled receptor family and are involved in a variety of cellular responses .
Transport and Distribution
This compound is distributed through the extracellular fluid of the mother, and small amounts may cross the placental barrier and reach the fetus .
Subcellular Localization
Given its role as an oxytocin antagonist, it is likely to be found wherever oxytocin receptors are present, including the myometrial cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RW22164 involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as hydrogen fluoride (HF) or TFA.
Industrial Production Methods
Industrial production of RW22164 follows a similar SPPS method but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
RW22164 undergoes several types of chemical reactions, including:
Oxidation: The sulfur atoms in the peptide can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with thiol groups, and substituted peptides with modified side chains .
Scientific Research Applications
RW22164 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating vasopressin and oxytocin receptors.
Medicine: Primarily used as a tocolytic agent to inhibit premature labor. .
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Comparison with Similar Compounds
RW22164 is unique due to its dual antagonistic action on both vasopressin and oxytocin receptors. Similar compounds include:
Desamino-oxytocin: A peptide analogue with similar receptor antagonistic properties.
Tractocile: Another name for Atosiban, used in clinical settings.
Vasopressin antagonists: Compounds that specifically target vasopressin receptors .
RW22164 stands out due to its balanced antagonistic action on both receptors, making it particularly effective as a tocolytic agent .
Properties
Key on ui mechanism of action |
Atosiban is a synthetic peptide oxytocin antagonist. It resembles oxytocin with has modifications at the 1, 2, 4, and 8 positions. The N-terminus of the cysteine residue is deaminated to form 3-mercaptopropanic acid at position 1, at position 2 L-tyrosine is modified to D-tyrosine with an ethoxy group replacing the phenol , threonine replaces glutamine at postion 4, and ornithine replaces leucine at position 8. It binds to membrane bound oxytocin receptors on the myometrium and prevents oxytocin-stimulated increases in inositol triphosphate production. This ultimately prevents release of stored calcium from the sarcoplasmic reticulum and subsequent opening of voltage gated calcium channels. This shutdown of cytosolic calcium increase prevents contractions of the uterine muscle, reducing the frequency of contractions and inducing uterine quiescence. Atosiban has more recently been found to act as a biased ligand at oxytocin receptors. It acts as an antagonist of Gq coupling, explaining the inhibition of the inositol triphosphate pathway thought to be responsible for the effect on uterine contraction, but acts as an agonist of Gi coupling. This agonism produces a pro-inflammatory effect in the human amnion, activating pro-inflammatory signal tranducer NF-κB. It is thought that this reduces atosiban's effectiveness compared to agents which do not produce inflammation as inflammatory mediators are known to play a role in the induction of labour. |
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CAS No. |
90779-69-4 |
Molecular Formula |
C43H67N11O12S2 |
Molecular Weight |
994.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35?,36-/m0/s1 |
InChI Key |
VWXRQYYUEIYXCZ-KCSYUPCNSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Appearance |
Solid powder |
Key on ui application |
Premature labor |
boiling_point |
1469.0±65.0 °C at 760 mmHg |
melting_point |
N/A |
Key on ui other cas no. |
90779-69-4 |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
3-Mercaptopropionyl-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH2(Disulfide bond) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
source |
Synthetic |
Synonyms |
(Mpa(1),D-Tyr(Et)2,Thr(4),Orn(8))oxytocin (Mpa(1)-D-Tyr(Et)(2)-Thr(4)-Orn(8))-oxytocin 1-deamino-2-Tyr(OEt)-4-Thr-8-Orn-oxytocin atosiban ORF 22164 ORF-22164 oxytocin, 1-deamino-(O-Et-Tyr)(2)-Thr(4)-Orn(8)- oxytocin, 1-deamino-O-ethyltyrosyl(2)-threonyl(4)-ornithine(8)- RWJ 22164 RWJ-22164 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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